N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide
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Overview
Description
N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine carboxamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyridine ring, a carboxamide group, and a carbamothioyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide typically involves the condensation reaction between pyridine-3-carboxylic acid and isopropyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted pyridine derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown inhibitory activity against certain enzymes, making it a potential candidate for drug development.
Medicine: It has been investigated for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of urease, an enzyme involved in the hydrolysis of urea. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This mechanism is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-carboxamide
- Pyridine-4-carboxamide
- N-(pyridin-2-yl)carbamothioyl derivatives
Uniqueness
N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its isopropyl group and carbamothioyl moiety contribute to its enhanced stability and activity compared to other pyridine carboxamide derivatives .
Properties
IUPAC Name |
N-(propan-2-ylcarbamothioyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7(2)12-10(15)13-9(14)8-4-3-5-11-6-8/h3-7H,1-2H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARRLSTVNXRYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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